Methyl 5-bromo-2-propoxybenzoate
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Overview
Description
Methyl 5-bromo-2-propoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a propoxy group. The compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-propoxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-propoxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the benzene ring.
Another method involves the esterification of 5-bromo-2-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is typically conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps to ensure consistent product quality and high yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-propoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), sodium thiolate (NaSR), and sodium alkoxide (NaOR). The reactions are typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst. The reactions are typically conducted under an inert atmosphere such as nitrogen or argon.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically conducted in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, such as methyl 5-amino-2-propoxybenzoate or methyl 5-thio-2-propoxybenzoate.
Reduction Reactions: The major product is methyl 2-propoxybenzoate.
Oxidation Reactions: The major product is 5-bromo-2-propoxybenzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-propoxybenzoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors. It is also used in the study of cell signaling pathways and the development of new therapeutic agents.
Medicine: It is used in the development of new drugs and pharmaceuticals. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: It is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and catalytic processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-propoxybenzoate depends on its specific application. In general, the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological or chemical effects.
For example, in enzyme-catalyzed reactions, this compound may act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. In cell signaling pathways, the compound may interact with specific receptors or signaling molecules, leading to changes in cellular responses.
Comparison with Similar Compounds
Methyl 5-bromo-2-propoxybenzoate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-methoxybenzoate: This compound has a methoxy group instead of a propoxy group at the 2-position. It has similar chemical properties but may exhibit different reactivity and biological activity.
Methyl 5-bromo-2-ethoxybenzoate: This compound has an ethoxy group instead of a propoxy group at the 2-position. It has similar chemical properties but may exhibit different reactivity and biological activity.
Methyl 5-chloro-2-propoxybenzoate: This compound has a chlorine atom instead of a bromine atom at the 5-position. It has similar chemical properties but may exhibit different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 5-bromo-2-propoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBYIPSRZGQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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